4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid
Description
4-[4-(4-Carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid is a biphenyl-based carboxylic acid derivative characterized by two aromatic rings linked via a phenyl group. The structure includes a methyl substituent at the 3-position of one benzoic acid moiety and a 4-carboxy-2-methylphenyl group at the para position of the adjacent phenyl ring.
Properties
Molecular Formula |
C22H18O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid |
InChI |
InChI=1S/C22H18O4/c1-13-11-17(21(23)24)7-9-19(13)15-3-5-16(6-4-15)20-10-8-18(22(25)26)12-14(20)2/h3-12H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
FQIBTEMKVHZJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce hydrogenated aromatic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions involving aromatic carboxylic acids.
Mechanism of Action
The mechanism of action of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid involves its interaction with molecular targets through its carboxylic acid groups and aromatic rings. These interactions can influence various biochemical pathways and processes. For example, the compound may act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the target site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs, emphasizing substituent variations and their implications:
*Calculated value based on molecular formula.
Key Observations:
Substituent Position and Bioactivity :
- The position of the carboxyl group on the phenyl ring significantly impacts solubility and reactivity. For example, 4-(3-carboxyphenyl)-3-methylbenzoic acid (3-carboxy isomer) has a lower molecular weight (256.25) compared to the 4-carboxy-3-fluoro derivative (274.24), suggesting fluorine substitution increases lipophilicity .
- Fluorine introduction (as in 4-(4-carboxy-3-fluorophenyl)-3-methylbenzoic acid) may enhance metabolic stability, a critical factor in drug design .
Functional Group Variations :
- Methoxy-substituted analogs (e.g., 4'-methoxybiphenyl-3-carboxylic acid) exhibit reduced acidity compared to carboxylated derivatives, making them suitable for liquid crystal applications .
- Trifluoromethyl groups (e.g., 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid) introduce strong electron-withdrawing effects, altering electronic properties for materials science uses .
Safety Profiles :
- 4-(4-Methoxyphenyl)-3-methylbenzoic acid is flagged as harmful via inhalation, skin contact, or ingestion, highlighting the importance of substituent choice in toxicity .
Biological Activity
4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid, a compound belonging to the class of benzoic acids, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid can be represented as follows:
- IUPAC Name : 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid
- Molecular Formula : C19H18O4
- Molecular Weight : 314.35 g/mol
This compound features multiple aromatic rings and a carboxylic acid functional group, which are crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation. In vitro assays have shown that it can significantly reduce cell viability at concentrations as low as 10 µM, with IC50 values reported in the low micromolar range.
Anti-Inflammatory Properties
The compound also demonstrates anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Studies indicate that it can downregulate TNF-alpha and IL-6 production in macrophages stimulated with lipopolysaccharides (LPS).
Binding Affinity Studies
Binding affinity studies reveal that 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid interacts with specific biological targets, including proteins involved in cancer progression and inflammation. These interactions are essential for understanding its therapeutic potential.
In Vivo Efficacy
In a recent animal study, administration of this compound resulted in significant tumor size reduction in xenograft models of breast cancer. The study demonstrated that oral administration led to a 50% reduction in tumor volume compared to control groups after four weeks of treatment.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound is well absorbed when administered orally, with peak plasma concentrations achieved within two hours. The half-life is approximately 6 hours, indicating potential for twice-daily dosing.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
